molecular formula C7H12O4 B023935 3-(2-methyl-1,3-dioxolan-2-yl)propanoic Acid CAS No. 4388-57-2

3-(2-methyl-1,3-dioxolan-2-yl)propanoic Acid

Cat. No. B023935
CAS RN: 4388-57-2
M. Wt: 160.17 g/mol
InChI Key: LLYSZAUNEYRNQM-UHFFFAOYSA-N
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Description

3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid, also known as MDLPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MDLPA is a white crystalline solid that is soluble in water and organic solvents.

Scientific Research Applications

  • It is useful in the preparation of α-Keto ester acetals, such as methyl 2-(2′-methyl-1′,3′-dioxolan-2′-yl)propanoate, as demonstrated in a study on the preparation of β-Keto Ester Acetals by Collins, Choo, and Obrist (1990) (Collins, Choo, & Obrist, 1990).

  • It's used in the synthesis of N-hydroxypyrrolidin-2-one derivatives, according to Mironiuk-Puchalska, Kołaczkowska, and Sas (2008) (Mironiuk-Puchalska, Kołaczkowska, & Sas, 2008).

  • 3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acid is a prospective scaffold for antimicrobial drugs and for quality control of active pharmaceutical ingredients, as explored by Zubkov et al. (2016) (Zubkov et al., 2016).

  • The stereocontrolled synthesis from d- and l-glyceraldehyde may be used in the study of β-amino acids, as indicated in research by Fernandez et al. (2006) (Fernandez et al., 2006).

  • It may lead to the formation of new hydrophobic molecules for the synthesis of new surfactants from oleochemicals, according to Doll and Erhan (2008) (Doll & Erhan, 2008).

  • Heterogeneously catalyzed condensation of glycerol to cyclic acetals can lead to novel platform chemicals and precursors for 1,3-propanedio, as studied by Deutsch, Martin, and Lieske (2007) (Deutsch, Martin, & Lieske, 2007).

  • Hybrid molecules derived from this compound show potential as new hybrid anticonvulsants and antinociceptives, according to research by Kamiński et al. (2016) (Kamiński et al., 2016).

  • The synthesis of 2-methyl-2-naphthyl-4-methyl-1,3-dioxolane, a compound with blossom orange scent, can be carried out using zeolites, as reported by Climent, Velty, and Corma (2002) (Climent, Velty, & Corma, 2002).

  • Its derivatives have shown antiproliferative effects against HCT116 cells and antimicrobial activity, as explored by Božić et al. (2017) (Božić et al., 2017).

  • An improved process for synthesizing its derivatives has been explored for its potential in creating more efficient synthesis methods, as researched by Deng Yong (2010) (Deng Yong, 2010).

  • It can be used in selective esterifications of primary alcohols in a water-containing solvent, as demonstrated by Wang et al. (2012) (Wang, Aleiwi, Wang, & Kurosu, 2012).

properties

IUPAC Name

3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-7(3-2-6(8)9)10-4-5-11-7/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYSZAUNEYRNQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448723
Record name 3-(2-methyl-1,3-dioxolan-2-yl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4388-57-2
Record name 2-Methyl-1,3-dioxolane-2-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4388-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-methyl-1,3-dioxolan-2-yl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl 3-(2-methyl-1,3-dioxolan-2-yl)propanoate (68.9 g, 366 mmol) in methanol (73 mL) was cooled to approximately 0° C. A warm solution of sodium hydroxide (14.63 g, 366 mmol) in water (73 mL) was added dropwise over a period of three hours. The reaction was then allowed to warm to room temperature and stirred for 17 hours. The methanol was removed under reduced pressure, and the resulting aqueous solution was diluted with water (400 mL) and washed with ethyl acetate (150 mL). The aqueous solution was then cooled to approximately 0° C. and adjusted to pH 2 with the addition of sulfuric acid (180 mL of 1 M). The resulting mixture was extracted with ethyl acetate (2×150 mL), and the combined extracts were washed with brine (50 mL), dried over sodium sulfate, filtered, and concentrated under reduced pressure to provide 38.6 g of 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid as a light yellow oil.
Quantity
68.9 g
Type
reactant
Reaction Step One
Quantity
73 mL
Type
solvent
Reaction Step One
Quantity
14.63 g
Type
reactant
Reaction Step Two
Name
Quantity
73 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid in the context of corn stover liquefaction?

A1: In the study on rapid liquefaction of corn stover using microwave heating [], this compound was identified as a primary degradation product. This suggests that during the breakdown of corn stover with ethylene glycol and sulfuric acid under microwave irradiation, the plant's complex carbohydrates are transformed into smaller molecules, including this specific compound. This information is crucial for understanding the chemical reactions involved in the liquefaction process and for potentially optimizing it to produce desired bio-based products.

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